2-(4-Methoxyphenyl)quinoline-8-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antimalarial, antiviral, antibiotic, anticancer, antitubercular, and anti-HIV properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide with substituted aldehydes in methanol, in the presence of a few drops of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-8-carboxylic acid derivatives, while reduction could produce quinoline-8-carboxamide derivatives with different substituents.
Scientific Research Applications
2-(4-Methoxyphenyl)quinoline-8-carboxamide has been studied for its potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . It has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . Additionally, it has been explored for its potential use in medicinal chemistry and drug discovery due to its unique structure and biological activities .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)quinoline-8-carboxamide involves the inhibition of protein kinases, which are key regulators of cell survival and proliferation . This compound has been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits Pim-1 kinase activity, which plays a crucial role in cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are valuable in drug research and development.
Quinoline-4-carboxamide derivatives: These compounds have been studied for their antimalarial and anticancer properties.
Uniqueness
2-(4-Methoxyphenyl)quinoline-8-carboxamide stands out due to its specific structure, which allows it to interact with multiple molecular targets, including protein kinases and apoptotic pathways
Properties
CAS No. |
655222-47-2 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-8-5-11(6-9-13)15-10-7-12-3-2-4-14(17(18)20)16(12)19-15/h2-10H,1H3,(H2,18,20) |
InChI Key |
HJJCORRFLXJIBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Origin of Product |
United States |
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